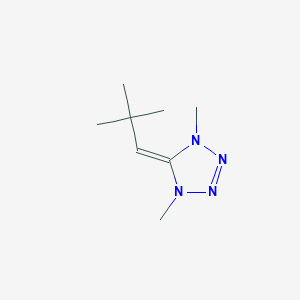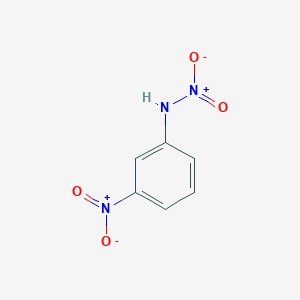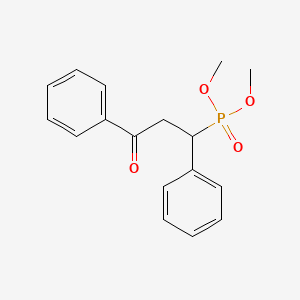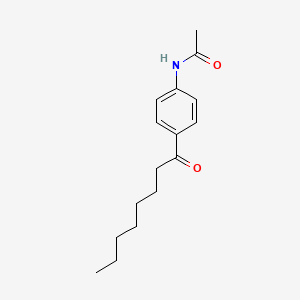![molecular formula C32H60N2O4 B14633055 Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate CAS No. 54262-95-2](/img/structure/B14633055.png)
Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate typically involves the esterification of decanedioic acid (sebacic acid) with 2,2,6,6-tetramethylpiperidin-4-ol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the piperidine ring is modified to introduce different functional groups.
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism of action of Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate involves the formation of nitroxyl radicals upon exposure to UV light. These radicals act as scavengers for free radicals generated during the photodegradation of polymers, thereby preventing the breakdown of the polymer chains. The compound also interacts with phenolic antioxidants in polymers, enhancing their stabilizing effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: A closely related compound with similar stabilizing properties.
Chimassorb 119: Another hindered amine light stabilizer used in polymer stabilization.
Decanedihydrazide: Used as a cross-linking agent in polymer chemistry.
Uniqueness
Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate is unique due to its high efficiency in stabilizing polymers against UV degradation. Its ability to form stable nitroxyl radicals and interact synergistically with other antioxidants makes it a preferred choice in various industrial applications .
Propriétés
Numéro CAS |
54262-95-2 |
|---|---|
Formule moléculaire |
C32H60N2O4 |
Poids moléculaire |
536.8 g/mol |
Nom IUPAC |
bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate |
InChI |
InChI=1S/C32H60N2O4/c1-29(2)19-15-20-30(3,4)33(29)23-25-37-27(35)17-13-11-9-10-12-14-18-28(36)38-26-24-34-31(5,6)21-16-22-32(34,7)8/h9-26H2,1-8H3 |
Clé InChI |
LLTVTSDKVNWEBV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1CCOC(=O)CCCCCCCCC(=O)OCCN2C(CCCC2(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


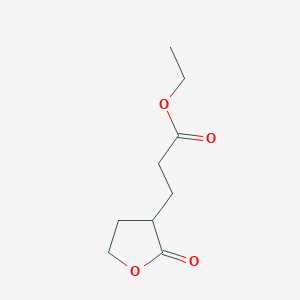
![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)

![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)

